1-Nonanethiol (CAS 1455-21-6) is a nine-carbon straight-chain aliphatic thiol widely procured as a precursor for self-assembled monolayers (SAMs), nanoparticle capping agents, and hydrophobic surface modifiers. As an odd-chain alkanethiol, it forms highly ordered, densely packed monolayers on noble metal substrates (Au, Ag, Cu) via strong metal-sulfur bonds. In industrial and laboratory settings, its primary procurement value lies in its specific chain length (~1.2 nm monolayer thickness) and its terminal methyl group orientation, which dictates critical surface properties such as wettability, dielectric constant, and charge transfer resistance. These baseline characteristics make 1-nonanethiol a precision material for applications where exact interfacial microenvironments are required, such as in molecular electronics, electrocatalysis, and advanced anti-corrosion coatings [1].
Substituting 1-nonanethiol with its closest even-chain homologs, such as 1-octanethiol (C8) or 1-decanethiol (C10), fundamentally alters the physicochemical properties of the resulting surface due to the well-documented 'odd-even effect.' In odd-chain alkanethiols like 1-nonanethiol, the terminal methyl group is oriented perpendicular to the surface, maximizing the exposed hydrocarbon density. In contrast, even-chain thiols present a canted methyl group, exposing both methyl and methylene protons. This structural divergence causes generic substitutions to fail in precision applications: even-chain substitutes yield lower surface hydrophobicity, altered thermodynamic entropy during nanoparticle ligand exchange, and significantly different electron tunneling conductances. Consequently, for workflows requiring strict control over surface wettability, local gas concentration, or precise charge transfer resistance, 1-nonanethiol cannot be replaced by C8 or C10 analogs without compromising system performance [1].
The orientation of the terminal methyl group in n-alkanethiolate SAMs strictly depends on the parity of the carbon chain. 1-Nonanethiol (an odd-chain thiol) positions its terminal methyl group pointing upward, creating a higher surface hydrocarbon density per geometric area compared to even-chain analogs. In comparative studies on laser-made gold nanoparticles, odd-chain SAMs like 1-nonanethiol exhibited enhanced hydrophobicity, which restricted accessible surface water molecules and increased the local concentration of nonpolar gases at the interface compared to 1-octanethiol and 1-decanethiol baselines [1].
| Evidence Dimension | Surface hydrocarbon density and hydrophobicity |
| Target Compound Data | 1-Nonanethiol presents an upward-oriented terminal methyl group, maximizing surface hydrocarbon density. |
| Comparator Or Baseline | 1-Octanethiol (C8) and 1-Decanethiol (C10) present canted methyl groups, exposing underlying methylene protons and reducing hydrophobicity. |
| Quantified Difference | Odd-chain SAMs yield higher hydrophobicity and lower lateral ordering than even-chain SAMs, altering local gas/water ratios. |
| Conditions | Self-assembled monolayers on gold nanoparticles in aqueous environments. |
Procurement of 1-nonanethiol is essential when manufacturing highly hydrophobic coatings where even-chain thiols would permit excessive water penetration.
The chain length and packing structure of alkanethiol SAMs directly dictate their electron tunneling properties. Experimental measurements of molecular junctions demonstrate that nonstretched 1-nonanethiol (C9T) junctions possess a molecular conductance that is significantly smaller than that of nonstretched 1-octanethiol (C8T) junctions. Furthermore, the physical length of the C9T junction is 0.12 nm larger than the C8T baseline. This substantial drop in conductance highlights the non-linear scaling of charge transfer resistance due to the odd-even effect in SAM packing, providing a stronger dielectric barrier than predicted by simple linear extrapolation[1].
| Evidence Dimension | Molecular conductance (G_molecule) |
| Target Compound Data | 1-Nonanethiol junctions exhibit a specific baseline conductance and a physical length 0.12 nm larger than C8T. |
| Comparator Or Baseline | 1-Octanethiol (C8T) junctions. |
| Quantified Difference | 1-Nonanethiol junctions exhibit approximately 2.7 times smaller molecular conductance than 1-octanethiol junctions. |
| Conditions | Nonstretched molecular junctions (metal/SAM//oxide/EGaIn) at room temperature. |
Buyers designing molecular electronics must select 1-nonanethiol when a sharp increase in tunneling resistance is required without moving to excessively long-chain thiols.
During the functionalization of nanocrystals, the thermodynamics of ligand exchange are heavily influenced by the parity of the alkanethiol carbon chain. Isothermal titration calorimetry studies on nanocrystal ligand exchange reveal a non-linear pattern in entropy loss and reaction enthalpy when comparing sequential chain lengths. 1-Nonanethiol exhibits a distinct thermodynamic profile compared to 1-octanethiol and 1-decanethiol due to differences in ligand packing and terminal group organization on the curved nanoparticle surface. This odd-even oscillation means that 1-nonanethiol achieves a specific packing density and conformational entropy state that cannot be replicated by blending C8 and C10 thiols [1].
| Evidence Dimension | Entropy loss during ligand exchange |
| Target Compound Data | 1-Nonanethiol (C9) exhibits a distinct entropy loss value dictated by odd-chain packing. |
| Comparator Or Baseline | 1-Octanethiol (C8) and 1-Decanethiol (C10) baselines. |
| Quantified Difference | Non-linear thermodynamic oscillation; C9 exhibits a unique entropy loss value distinct from the linear interpolation between C8 and C10. |
| Conditions | Ligand exchange reactions on nanocrystals measured via isothermal titration calorimetry. |
For manufacturers of functionalized nanoparticles, selecting 1-nonanethiol ensures specific ligand packing densities that even-chain homologs cannot provide.
Directly leveraging its odd-chain terminal methyl orientation, 1-nonanethiol is utilized for creating highly hydrophobic SAMs on gold surfaces, providing higher surface hydrocarbon density than even-chain analogs [1].
Utilizing its ability to restrict surface water access while increasing local nonpolar gas concentration, 1-nonanethiol-capped gold nanoparticles are employed to modify the selectivity of CO2 reduction reactions compared to C8 or C10 capped systems [1].
Because of its 2.7-fold attenuated molecular conductance compared to 1-octanethiol, 1-nonanethiol is suited for fabricating insulating SAM barriers in metal-insulator-metal junctions where specific charge transfer resistance is required [2].
Driven by its distinct thermodynamic entropy profile during ligand exchange, 1-nonanethiol is utilized as a capping agent for nanocrystals where specific inter-particle spacing and packing densities must deviate from linear even-chain interpolations[3].
Irritant